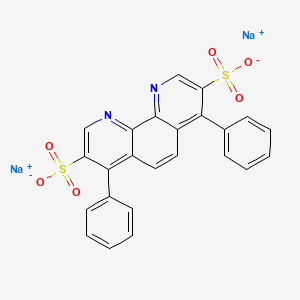

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Descripción general

Descripción

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is an organic sodium salt with the molecular formula C24H14N2Na2O6S2. It is commonly used as an iron chelator in various scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. The process begins with the reaction of 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as iron, copper, and palladium.

Oxidation-Reduction: Participates in redox reactions, particularly in the presence of metal ions.

Substitution: Can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

Complexation: Typically involves metal salts such as iron(II) sulfate or copper(II) chloride in aqueous solutions.

Oxidation-Reduction: Often requires oxidizing or reducing agents like hydrogen peroxide or sodium borohydride.

Substitution: May involve reagents like alkyl halides or acyl chlorides under controlled conditions.

Major Products:

Complexation: Metal-ligand complexes with enhanced stability and specific properties.

Oxidation-Reduction: Oxidized or reduced forms of the compound, depending on the reaction conditions.

Substitution: Substituted derivatives with modified chemical and physical properties.

Aplicaciones Científicas De Investigación

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproine, is a synthetic compound that belongs to the phenanthroline family. It has potential biological activities, especially in antimicrobial and antitumor research.

Chemical Information

- Molecular Formula:

- Molecular Weight: 564.5 g/mol

- CAS Number: 121560-02-9

- Purity: Typically ≥95%

Scientific Research Applications

- OLED Technology: Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate functions as an electron transport and hole blocking material in OLEDs. It enhances the efficiency and lifespan of OLEDs by ensuring efficient electron transport and preventing the leakage of holes.

- Protein staining: Bathocuproin sulfonate disodium salt hydrate can be used as a stain for proteins in polyacrylamide gels .

- Determination of Iron and Copper: Bathocuproin sulfonate disodium salt hydrate, a mixture of isomers, is suitable for determining iron and copper .

- Antimicrobial Research: Studies have highlighted the antimicrobial potential of Na-DMPDS, showing activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for Na-DMPDS against MRSA have been reported to be in the range of 15.6 to 62.5 µg/mL.

- Antitumor Research: In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. When tested on human ovarian carcinoma cells (MA148), the compound showed a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent.

- Other applications : It is also used for uric acid determination using automated procedures .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Na-DMPDS against a panel of bacteria and the results indicated that Na-DMPDS exhibited potent antibacterial activity with a favorable therapeutic index, making it a candidate for further development in antimicrobial drug formulations.

Cytotoxicity Assessment

In another study focusing on cytotoxicity, Na-DMPDS was tested on various human cell lines, including HepG2 and A549 cells. The findings revealed that while Na-DMPDS effectively inhibited cell proliferation, it maintained a relatively low cytotoxic profile against normal cells, suggesting its potential for selective targeting of cancerous cells.

Spectroscopic studies

Novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions have been described using Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate .

Water-Soluble Platinum(II) Phenanthroline Complexes

Mecanismo De Acción

The primary mechanism of action of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and altering their chemical behavior. This chelation process is crucial in various applications, including metal ion detection, catalysis, and biological studies .

Comparación Con Compuestos Similares

4,7-Diphenyl-1,10-phenanthroline: A related compound without the sulfonate groups, used in similar applications but with different solubility and reactivity properties.

Bathophenanthroline: Another derivative with similar coordination chemistry but distinct physical and chemical characteristics.

Neocuproine: A structurally related compound with different metal ion selectivity and application areas.

Uniqueness: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in aqueous analytical applications and biological studies .

Actividad Biológica

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (often referred to as Bathocuproine) is a compound that has garnered significant attention in various fields of research due to its unique biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has the molecular formula . The compound features a phenanthroline core that is sulfonated at specific positions, enhancing its solubility and reactivity with metal ions. This structural modification allows it to function effectively as a ligand in coordination chemistry and biological systems.

Chelation of Metal Ions:

The primary mechanism through which this compound exerts its biological effects is through the chelation of metal ions. The nitrogen atoms in the phenanthroline structure coordinate with various metal ions (e.g., Cu²⁺, Fe²⁺), forming stable complexes. This chelation can influence several biochemical processes, including enzyme activity and metal ion transport within cells .

Antioxidant Activity:

The compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Biological Applications

1. Medicinal Chemistry:

Research indicates that this compound has potential applications in drug development. Its ability to bind metal ions makes it useful in designing drugs that target metal-dependent enzymes or pathways. For instance, studies have demonstrated that oxovanadium complexes with phenanthroline derivatives exhibit cytotoxic effects against cancer cells by inducing apoptosis .

2. Biochemical Assays:

The compound is employed in various biochemical assays for detecting and quantifying metal ions in biological samples. Its high affinity for certain metal ions allows for sensitive detection methods that are crucial in clinical diagnostics and environmental monitoring .

Case Studies

Case Study 1: Anticancer Activity

In a systematic study on the cytotoxic effects of oxovanadium complexes containing phenanthroline ligands, this compound was identified as a potent inducer of apoptosis in human cancer cell lines. The study highlighted that modifications to the phenanthroline structure could enhance its anticancer properties significantly .

Case Study 2: Antioxidant Effects

A separate investigation focused on the antioxidant capabilities of this compound revealed its effectiveness in reducing oxidative stress markers in cellular models. The results indicated a decrease in lipid peroxidation levels when treated with this compound compared to control groups .

Research Findings Summary Table

Propiedades

IUPAC Name |

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNZTCWCJHTJF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576803 | |

| Record name | Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482324-38-9 | |

| Record name | Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.